molecular formula C20H19NO B14170068 5,5,6-Trimethylbenzo[c]acridin-6-ol CAS No. 56969-66-5

5,5,6-Trimethylbenzo[c]acridin-6-ol

Cat. No.: B14170068
CAS No.: 56969-66-5
M. Wt: 289.4 g/mol
InChI Key: WAEZIASVEYRFHQ-UHFFFAOYSA-N
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Description

5,5,6-Trimethylbenzo[c]acridin-6-ol is a chemical compound belonging to the acridine family Acridines are heterocyclic organic compounds known for their diverse applications in various fields, including pharmacology, material science, and photophysics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6-Trimethylbenzo[c]acridin-6-ol typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation and oxidation steps to introduce the trimethyl and hydroxyl groups at specific positions on the acridine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5,5,6-Trimethylbenzo[c]acridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, dihydro derivatives, and substituted acridines, which can further undergo additional functionalization for specific applications .

Scientific Research Applications

5,5,6-Trimethylbenzo[c]acridin-6-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.

    Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit the growth of cancer cells.

    Industry: Utilized in the development of organic electronic materials and photophysical studies

Mechanism of Action

The mechanism of action of 5,5,6-Trimethylbenzo[c]acridin-6-ol primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between base pairs, leading to inhibition of DNA replication and transcription. The compound may also interact with various enzymes and proteins involved in these processes, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl and hydroxyl groups enhance its ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

56969-66-5

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

5,5,6-trimethylbenzo[c]acridin-6-ol

InChI

InChI=1S/C20H19NO/c1-19(2)15-10-6-5-9-14(15)18-16(20(19,3)22)12-13-8-4-7-11-17(13)21-18/h4-12,22H,1-3H3

InChI Key

WAEZIASVEYRFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=NC4=CC=CC=C4C=C3C1(C)O)C

Origin of Product

United States

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